ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C25H30N4O4S2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S2/c1-4-6-11-29-23(31)19(35-25(29)34)15-18-21(26-20-16(3)8-7-12-28(20)22(18)30)27-13-9-17(10-14-27)24(32)33-5-2/h7-8,12,15,17H,4-6,9-11,13-14H2,1-3H3/b19-15- |
InChI Key |
WJXILHHUTXUUAV-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Condensation : 2-Aminopyridine derivatives react with ethyl acetoacetate or malonyl chloride to form intermediates such as ethyl 3-(2-pyridylamino)propenoate.
-
Cyclization : Heating the intermediate in polar aprotic solvents (e.g., DMF) at 130–150°C induces intramolecular cyclization, yielding the pyrido[1,2-a]pyrimidin-4-one core.
Example :
Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is synthesized by refluxing 2-amino-4-methylpyridine with diethyl malonate in acetic acid, achieving yields >75%.
Functionalization with Piperidine-4-Carboxylate
The piperidine-4-carboxylate group is introduced through nucleophilic substitution or palladium-catalyzed coupling.
Method A: Nucleophilic Substitution
-
Chlorination : The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is chlorinated using PCl₅ or POCl₃.
-
Piperidine Coupling :
Example :
Ethyl 1-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)piperidine-4-carboxylate is synthesized with 70% yield.
Method B: Suzuki-Miyaura Coupling
For more complex derivatives, palladium-catalyzed cross-coupling is employed:
-
Borylation : Introduce a boronic ester group at the 2-position using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling : React with ethyl 4-(trifluoroborate)piperidine-1-carboxylate under Suzuki conditions.
Final Assembly and Purification
The convergent synthesis involves combining the thiazolidinone-substituted pyrido[1,2-a]pyrimidin-4-one with the piperidine-4-carboxylate moiety.
Steps:
-
Deprotection : Remove protecting groups (e.g., Boc) using TFA in dichloromethane.
-
Coupling : Use EDC/HOBt-mediated amidation or Mitsunobu reaction to link the fragments.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Overall Yield : 40–55%.
Optimization and Scalability
Key Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (condensation) | Maximizes adduct formation |
| Catalyst | Piperidine (5 mol%) | Accelerates Knoevenagel step |
| Solvent | Ethanol or DMF | Enhances solubility |
| Purification Method | Column chromatography (SiO₂) | Purity >95% |
Challenges :
-
Stereoselectivity in thiazolidinone adduct formation requires strict temperature control.
-
Piperidine coupling may necessitate excess reagent to drive the reaction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, cost-effective | Limited to activated halides | 60–70% |
| Suzuki Coupling | Broad substrate compatibility | Requires palladium catalysts | 55–75% |
| Convergent Synthesis | Modular, scalable | Multi-step, lower overall yield | 40–55% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a family of pyrido[1,2-a]pyrimidinone derivatives with thiazolidinone substituents. Below is a comparative analysis with two close analogues:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The 3-butyl group in the target compound increases lipophilicity compared to the 3-methyl substituent in Analogous Compound 2, as reflected in their XLogP3 values . This property may enhance membrane permeability but reduce aqueous solubility.
Piperidine/Piperazine Modifications :
- The ethyl-piperidine carboxylate in the target compound and Analogous Compound 2 provides a polar terminus, aiding in solubility and hydrogen bonding. In contrast, Analogous Compound 1’s 4-ethylpiperazinyl group introduces basicity, which could influence pharmacokinetics .
Stereochemical Considerations :
- The Z-configuration of the methylidene bridge is conserved across analogues, suggesting its critical role in maintaining planar conjugation and electronic stability .
Research Findings and Data Gaps
- Spectroscopic Validation : NMR and UV data for analogous compounds (e.g., Isorhamnetin-3-O glycoside in ) highlight methodologies applicable to the target compound’s structural confirmation .
- Crystallographic Tools : Programs like SHELXL and ORTEP-3 are essential for resolving complex stereochemistry in such derivatives .
- Toxicity and Environmental Data: No TRI (Toxics Release Inventory) entries were found for this compound, though structural relatives like zinc/lead/manganese compounds have documented revisions in environmental reporting .
Biological Activity
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity, including:
- Thiazolidinone ring
- Pyrimidine and pyridine derivatives
- Piperidine moiety
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 1-{3... have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml against gram-positive bacteria .
2. Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiazole and thiazolidinone derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In particular:
- Compounds with a thiazole moiety have shown promising results in inhibiting cancer cell lines.
- SAR (Structure–Activity Relationship) studies indicate that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells .
3. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For example:
- Inhibitory activity against serine proteases has been observed, which are crucial in various physiological processes and disease mechanisms.
- Compounds have been tested for their ability to inhibit enzymes such as thrombin and proteases involved in viral replication .
Detailed Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Zvarec et al. (2023) | Antimicrobial | Identified antibacterial activity against Staphylococcus species with MIC values of 16–32 mg/ml |
| Grover et al. (2014) | Anticancer | Evaluated thiazole derivatives for cytotoxicity against cancer cell lines, revealing significant inhibition |
| Mendgen et al. (2023) | Enzyme Inhibition | Reported inhibitory effects on NS2B-NS3 protease and thrombin, suggesting potential therapeutic applications |
Case Studies
Several case studies have explored the biological effects of compounds similar to ethyl 1-{3...:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazolidinone derivatives against multiple microbial strains. Results indicated that modifications in the thiazolidinone structure significantly influenced antimicrobial potency, with some compounds exhibiting superior activity compared to standard antibiotics.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of thiazole-containing compounds. The study found that specific substitutions on the thiazole ring enhanced the cytotoxic effects against breast cancer cell lines, highlighting the importance of structural optimization in drug design.
Q & A
What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis involves multi-step reactions requiring precise control over intermediates. Key challenges include stabilizing the thiazolidinone methylidene group during condensation and minimizing by-products in the pyrido-pyrimidine coupling step. Optimization strategies include:
- Solvent selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates for condensation steps .
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) improve electrophilic activation of carbonyl groups in thiazolidinone intermediates .
- Temperature control: Maintaining 60–80°C during cyclization prevents premature decomposition .
- pH adjustment: Neutral conditions (pH 6.5–7.5) during coupling reduce side reactions .
Which spectroscopic and computational methods are most effective for confirming the Z-configuration of the thiazolidinone methylidene group?
Answer:
- Nuclear Overhauser Effect (NOE) NMR: Detects spatial proximity between the thiazolidinone sulfur and adjacent protons, confirming the Z-configuration .
- UV-Vis spectroscopy: A λmax at ~420 nm indicates conjugation between the thiazolidinone and pyrido-pyrimidine moieties .
- X-ray crystallography: Provides unambiguous structural confirmation, though crystallization may require vapor diffusion with acetonitrile/water .
- DFT calculations: B3LYP/6-31G*-level simulations predict electronic transitions and stabilize tautomeric forms .
How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Discrepancies often arise from assay variability. Methodological solutions include:
- Standardized assays: Use isogenic cell lines (e.g., HEK293T for kinase inhibition) and orthogonal methods (SPR for binding affinity vs. cellular viability assays) .
- Meta-analysis: Compare structural analogs (e.g., 3-butyl vs. 3-benzyl substitutions) to identify substituent-specific activity trends .
- Dose-response profiling: Establish EC50 values under controlled oxygen tension (5% CO₂) to account for metabolic variability .
What strategies enhance aqueous solubility for improved bioavailability in pharmacological studies?
Answer:
- Structural modifications: Replace the ethyl ester with a carboxylate group to increase polarity .
- Prodrug approaches: Phosphate ester derivatives improve solubility by 10–20-fold in PBS (pH 7.4) .
- Formulation: Nanoemulsions (e.g., PEG-400/water) or liposomal encapsulation achieve >90% solubility retention over 24 hours .
How does the 3-butyl substituent on the thiazolidinone ring influence metabolic stability?
Answer: The butyl group reduces CYP3A4-mediated oxidation compared to shorter alkyl chains:
- Microsomal stability assays: Hepatic t1/2 >120 min (vs. <60 min for methyl analogs) in human liver microsomes .
- LC-MS/MS profiling: Major metabolites include hydroxylated butyl derivatives, identified via fragmentation patterns (m/z 348.2 → 205.1) .
What purification techniques effectively separate regioisomeric by-products during scale-up?
Answer:
- High-performance countercurrent chromatography (HPCCC): Heptane/EtOAc/MeOH/water (5:5:5:5) achieves >98% purity .
- Recrystallization: Ethanol/water (3:1) at 4°C selectively precipitates the target compound .
- HPLC: C18 columns with 0.1% TFA in acetonitrile/water gradients resolve isomers with ΔtR ≥2 min .
What computational methods predict binding modes to kinase targets?
Answer:
- Molecular docking (AutoDock Vina): Prioritizes the thioxo-thiazolidinone and pyrido-pyrimidine moieties as key interaction sites with ATP-binding pockets .
- Molecular dynamics (AMBER): Simulates binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust target engagement .
- Pharmacophore mapping: Identifies hydrogen-bond acceptors at the 4-oxo and 2-thioxo groups as critical for kinase inhibition .
How can tautomeric behavior of the thioxo-thiazolidinone moiety be experimentally investigated?
Answer:
- Variable-temperature NMR: Tracks proton shifts in D₂O/CD₃OD mixtures (25–50°C) to detect tautomer equilibria .
- Isotopic labeling: <sup>13</sup>C-enriched thioxo groups clarify tautomer dominance via J-coupling constants .
- DFT calculations: Compare relative energies of enol-thione vs. keto-thiol tautomers at the B3LYP/6-31G* level .
What are the critical quality control parameters for batch-to-batch consistency?
Answer:
- HPLC purity: ≥95% (λ = 254 nm, C18 column) .
- Residual solvents: <500 ppm DMSO (GC-MS headspace analysis) .
- Chiral purity: ≥99% ee confirmed via chiral HPLC (Chiralpak AD-H, hexane/ethanol 90:10) .
How do structural modifications at the piperidine-4-carboxylate group affect pharmacokinetics?
Answer:
- Ester vs. amide substitution: Ethyl esters show 3-fold higher Cmax in rodent plasma compared to carboxamides due to enhanced lipophilicity .
- Prodrug activation: Ethyl esters are hydrolyzed by carboxylesterases in liver microsomes (t1/2 = 45 min) to release active carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
